molecular formula C28H31N3O4S B11622462 dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 438458-53-8

dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11622462
CAS No.: 438458-53-8
M. Wt: 505.6 g/mol
InChI Key: OVURACHIJMQNSM-UHFFFAOYSA-N
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Description

Dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Dipropan-2-yl ester groups at positions 3 and 5 of the DHP core.
  • Methyl substituents at positions 2 and 4.
  • A 1-phenyl-3-thiophen-2-ylpyrazol-4-yl group at position 4, introducing a pyrazole ring fused with phenyl and thiophene moieties.

Properties

CAS No.

438458-53-8

Molecular Formula

C28H31N3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H31N3O4S/c1-16(2)34-27(32)23-18(5)29-19(6)24(28(33)35-17(3)4)25(23)21-15-31(20-11-8-7-9-12-20)30-26(21)22-13-10-14-36-22/h7-17,25,29H,1-6H3

InChI Key

OVURACHIJMQNSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Biological Activity

Dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. Its structure incorporates multiple bioactive groups that suggest potential pharmacological applications, particularly in cardiovascular and anti-inflammatory therapies. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound features:

  • A dihydropyridine core .
  • Substituents including a phenyl group and a thiophene ring linked via a pyrazole moiety.

Molecular Formula: C23H28N2O4S
Molecular Weight: 450.54 g/mol

Calcium Channel Blocker Activity

Dihydropyridine derivatives are well-known for their role as calcium channel blockers. Preliminary studies indicate that this compound may exhibit similar properties due to its structural analogies with established calcium channel blockers. These properties are crucial for treating conditions such as hypertension and angina.

Anti-inflammatory and Analgesic Effects

Compounds containing thiophene and pyrazole moieties have demonstrated potential anti-inflammatory and analgesic effects in various studies. The presence of these groups in dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine suggests that it may also possess similar activities.

In Vitro Studies

Research has shown that dihydropyridine derivatives can exhibit significant biological activities. For instance:

  • Anticancer Activity : Studies on similar compounds have reported anticancer properties against various cell lines, including human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) .
    • Case Study : Compounds structurally related to dipropan-2-yl 2,6-dimethyl derivatives were tested for their anti-proliferative activity. At concentrations of 5 µM and 50 µM, certain aminoketones showed selective anti-leukemic effects with low cytotoxicity against normal cells.
  • Antibacterial Properties : The antibacterial efficacy of related compounds has been evaluated against both Gram-positive and Gram-negative bacteria.
    • Results Summary : Compounds demonstrated varying degrees of effectiveness, with some achieving notable inhibition zones against E. coli and Bacillus subtilis.
Compound NameStructure FeaturesBiological Activity
Diethyl 2,6-dimethylpyridine -3,5-dicarboxylateDihydropyridine core with ethyl estersAntihypertensive
Dimethyl 2,6-Dimethyl -4-(3-nitrophenyl)-1,4-dihydropyridine -3,5-dicarboxylateDihydropyridine core with nitrophenolAntihypertensive
Di-tert-butyl 2,6-dimethyl -1,4-dihydropyridine -3,5-dicarboxylateDihydropyridine core with tert-butyl estersAntioxidant activity

Mechanistic Insights

The mechanisms underlying the biological activities of dipropan-2-yl 2,6-dimethyl derivatives may involve:

  • Calcium Channel Modulation : Similar compounds have been shown to inhibit calcium influx in vascular smooth muscle cells.
  • Anti-inflammatory Pathways : The thiophene and pyrazole groups may interact with inflammatory mediators or pathways to exert their effects.

Comparison with Similar Compounds

Structural Variations in Position 4 Substituents

The substituent at position 4 of the DHP core critically determines pharmacological properties. Key comparisons include:

Compound Name Position 4 Substituent Ester Groups Key Findings References
Target Compound 1-Phenyl-3-thiophen-2-ylpyrazol-4-yl Dipropan-2-yl Unique hybrid heterocycle; potential enhanced lipophilicity and receptor interaction due to thiophene and pyrazole.
Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-DHP-3,5-dicarboxylate 3-Phenylpyrazol-4-yl Methyl Simpler pyrazole derivative; crystallographic data confirms planar DHP-pyrazole fusion. Antiviral/anti-inflammatory potential hypothesized.
Diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-DHP-3,5-dicarboxylate 2-Nitrophenyl-triazol-4-yl Ethyl Nitro group enhances electron-withdrawing effects; triazole may improve metabolic stability.
Nimodipine 3-Nitrophenyl Methoxyethyl/isopropyl FDA-approved calcium channel blocker; nitro group critical for vasodilation.
Diallyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 2,4-Dichlorophenyl Allyl Chlorine atoms increase lipophilicity; potential CNS penetration.

Key Observations :

  • Heterocyclic vs.
  • Electron-Donating vs. Electron-Withdrawing Groups : Unlike nimodipine’s nitro group (electron-withdrawing), the thiophene in the target compound is electron-rich, which may alter redox properties or calcium channel modulation .
Ester Group Modifications

Ester groups at positions 3 and 5 influence solubility, bioavailability, and metabolic stability:

Ester Type Example Compound Impact
Dipropan-2-yl Target compound Increased steric bulk may slow esterase-mediated hydrolysis, prolonging half-life.
Methyl/ethyl Smaller esters (methyl/ethyl) show faster clearance but better initial absorption.
Isopropyl Nimodipine (isopropyl/methoxyethyl) Balanced lipophilicity for blood-brain barrier penetration.

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